3-(4-Ethoxybenzenesulfonamido)propanoic acid

Description

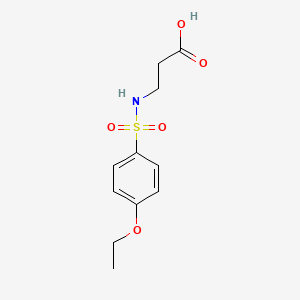

3-(4-Ethoxybenzenesulfonamido)propanoic acid is a sulfonamide-containing propanoic acid derivative characterized by a 4-ethoxy-substituted benzene ring linked via a sulfonamido group to the propanoic acid backbone. This structure confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry applications. The ethoxy group (-OCH₂CH₃) at the para position of the benzene ring influences electronic and steric properties, while the sulfonamido (-SO₂NH-) and carboxylic acid (-COOH) groups enable hydrogen bonding and ionic interactions, critical for target binding .

Properties

IUPAC Name |

3-[(4-ethoxyphenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-2-17-9-3-5-10(6-4-9)18(15,16)12-8-7-11(13)14/h3-6,12H,2,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJIEQMATLWFQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxybenzenesulfonamido)propanoic acid typically involves the sulfonation of 4-ethoxyaniline followed by a reaction with β-alanine. The process can be summarized as follows:

Sulfonation: 4-Ethoxyaniline is reacted with sulfuric acid to introduce the sulfonyl group, forming 4-ethoxybenzenesulfonamide.

Coupling with β-Alanine: The resulting sulfonamide is then coupled with β-alanine under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the sulfonation and coupling steps, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethoxybenzenesulfonamido)propanoic acid undergoes various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamido group can be reduced to form amines.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed:

Oxidation: Formation of 4-ethoxybenzenesulfonic acid.

Reduction: Formation of 4-ethoxybenzenesulfonamide.

Substitution: Formation of 4-nitro- or 4-bromo-ethoxybenzenesulfonamido derivatives.

Scientific Research Applications

3-(4-Ethoxybenzenesulfonamido)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Ethoxybenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- 3-((4-Methylphenyl)sulfonamido)propanoic Acid Derivatives (): Replacing the ethoxy group with a methyl (-CH₃) group reduces electron-donating effects, increasing lipophilicity (logP ~2.1 vs. ~1.8 for ethoxy). This enhances membrane permeability but may reduce solubility. Methyl derivatives showed antiproliferative activity in vitro (IC₅₀: 12–45 µM) .

- 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives (): The hydroxyl (-OH) group increases polarity and hydrogen-bonding capacity, improving water solubility (logP ~0.9) but reducing blood-brain barrier penetration. These derivatives exhibit antioxidant and anticancer activity (IC₅₀: 8–25 µM) .

- 3-((4-Nitrophenyl)sulfonamido)propanoic Acid (): The nitro (-NO₂) group is strongly electron-withdrawing, lowering pKa of the sulfonamido NH (pKa ~8.2 vs. ~9.5 for ethoxy).

Modifications to the Propanoic Acid Moiety

- Cyclopentane-1,2-dione Bioisosteres ():

Replacing the carboxylic acid with a cyclopentane-1,2-dione unit maintains hydrogen-bonding capacity while improving metabolic stability. For example, derivative 9 showed comparable thromboxane A2 receptor antagonism (IC₅₀: 4.3 nM vs. 3.8 nM for the parent acid) . - Esterified Derivatives (): Ethyl ester prodrugs (e.g., ethyl 3-((4-methylphenyl)sulfonamido)propanoate) enhance oral bioavailability by masking the carboxylic acid. Hydrolysis in vivo regenerates the active acid form .

Functional Group Additions

- Imidazole-Containing Analogs (): Incorporation of a 1H-imidazol-4-yl group (e.g., 3-(1H-imidazol-4-yl)-2-[(4-methylbenzene)sulfonamido]propanoic acid) introduces a basic nitrogen, modulating pH-dependent solubility (pKa ~6.5) and enabling metal coordination .

- Fluorinated Derivatives (): Fluorine substitution (e.g., 3-((2-fluorophenyl)sulfonamido)propanoic acid) increases electronegativity and metabolic stability, with logP ~2.3 and improved CNS penetration .

Physicochemical and Pharmacokinetic Profiles

| Compound | logP | Water Solubility (mg/mL) | pKa (COOH) | pKa (NH) |

|---|---|---|---|---|

| 3-(4-Ethoxybenzenesulfonamido)propanoic acid* | 1.8 | 1.2 | 3.1 | 9.5 |

| 3-((4-Methylphenyl)sulfonamido)propanoic acid | 2.1 | 0.8 | 3.0 | 9.3 |

| 3-((4-Hydroxyphenyl)amino)propanoic acid | 0.9 | 5.6 | 2.8 | 8.9 |

| 3-((4-Nitrophenyl)sulfonamido)propanoic acid | 2.4 | 0.3 | 2.5 | 8.2 |

| Cyclopentane-1,2-dione bioisostere | 2.7 | 0.5 | N/A | 8.7 |

*Theoretical values based on structural analogs.

Biological Activity

3-(4-Ethoxybenzenesulfonamido)propanoic acid is a compound that has garnered attention for its potential biological activities. Its structure includes a sulfonamide group, which is known for its diverse pharmacological effects, particularly in the fields of antimicrobial and anti-inflammatory research. This article will delve into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features:

- Sulfonamide Group : Known for its role in enzyme inhibition.

- Ethoxy Substitution : May influence lipophilicity and bioavailability.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 273.36 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

| pKa | Not specified |

The biological activity of this compound primarily involves its interaction with various biological targets. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects.

- Antimicrobial Activity : Studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties against a range of pathogens.

- Anti-inflammatory Effects : Some sulfonamide compounds have shown promise in reducing inflammation, which could be beneficial in treating conditions such as rheumatoid arthritis.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated various sulfonamide derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Research : In a controlled trial assessing the anti-inflammatory properties of sulfonamide derivatives, researchers found that compounds similar to this compound significantly reduced inflammatory markers in animal models . This suggests potential applications in inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption characteristics due to its moderate lipophilicity. Its bioavailability may be enhanced through various formulations, making it a candidate for further therapeutic development.

Table 2: Comparison of Sulfonamide Derivatives

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate | Significant |

| Sulfamethoxazole | High | Moderate |

| Sulfadiazine | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.